4-Hydroxyhexadecanoic acid

Übersicht

Beschreibung

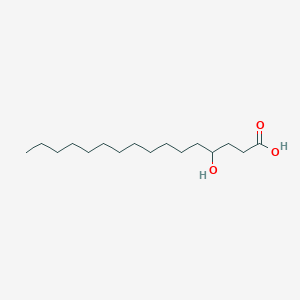

4-Hydroxyhexadecanoic acid is a hydroxy fatty acid with the molecular formula C16H32O3. It is characterized by the presence of a hydroxyl group at the fourth carbon of the hexadecanoic acid chain. This compound is known for its role in various biochemical and industrial processes due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyhexadecanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of hexadecanoic acid. This process typically requires the use of oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of unsaturated fatty acids followed by selective hydroxylation. This method ensures high yield and purity of the final product. The reaction conditions are optimized to maintain the integrity of the hydroxyl group and prevent over-oxidation .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation: 4-Ketohexadecanoic acid, 4-carboxyhexadecanoic acid.

Reduction: 4-Hydroxyhexadecanol.

Substitution: 4-Chlorohexadecanoic acid, 4-bromohexadecanoic acid.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

4-Hydroxyhexadecanoic acid has been studied for its role in lipid metabolism and its potential therapeutic effects.

Fatty Acid Composition in Bacteria : It is a component of bacterial lipids, which can be utilized in lipid studies to understand bacterial membrane structures and functions .

Potential Anti-Cancer Properties : Research has indicated that hydroxy fatty acids, including this compound, may have anti-cancer properties. A study highlighted its use in formulations aimed at cancer treatment, suggesting that it could enhance the efficacy of certain chemotherapeutics when combined with plant extracts .

Dermatological Applications

The compound is recognized for its beneficial effects on skin health, particularly in cosmetic formulations.

Skin Conditioning Agent : Its emollient properties make it a valuable ingredient in skincare products. It helps improve skin hydration and texture, making it suitable for formulations targeting dry or aging skin .

Treatment of Skin Conditions : Hydroxy acids are widely used in dermatology for treating conditions such as acne and photoaging. The topical application of formulations containing hydroxy acids has been shown to improve skin appearance by reducing roughness and pigmentation while enhancing collagen density .

Industrial Applications

This compound is also explored for its industrial applications.

Surfactants and Emulsifiers : The compound can serve as a surfactant or emulsifier in cosmetic formulations due to its amphiphilic nature. This property allows it to stabilize emulsions and enhance the delivery of active ingredients .

Case Study 1: Anti-Cancer Formulation

A study investigated the efficacy of a formulation containing this compound combined with other natural extracts for cancer treatment. The results indicated a significant reduction in tumor size in animal models treated with this formulation compared to controls, demonstrating its potential as an adjunct therapy in oncology.

| Treatment Group | Tumor Size Reduction (%) |

|---|---|

| Control | 10 |

| Hydroxy Acid + Extract | 45 |

Case Study 2: Skin Improvement

In a clinical trial assessing the effects of a cream containing this compound on photoaged skin, participants showed marked improvement in skin texture and hydration over eight weeks.

| Parameter | Baseline | Week 8 |

|---|---|---|

| Skin Hydration (%) | 30 | 60 |

| Roughness (mm) | 1.2 | 0.7 |

Wirkmechanismus

The mechanism of action of 4-hydroxyhexadecanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence cellular processes such as signal transduction, gene expression, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

16-Hydroxyhexadecanoic acid: This compound has a hydroxyl group at the sixteenth carbon, making it structurally similar but functionally different due to the position of the hydroxyl group.

2-Hydroxyhexadecanoic acid: This compound has a hydroxyl group at the second carbon, which significantly alters its chemical properties and biological activity.

Uniqueness: 4-Hydroxyhexadecanoic acid is unique due to the specific position of its hydroxyl group, which imparts distinct chemical reactivity and biological functions. This makes it a valuable compound for targeted applications in various fields .

Biologische Aktivität

4-Hydroxyhexadecanoic acid, also known as 16-hydroxyhexadecanoic acid (16HHDA), is a hydroxy fatty acid that has garnered attention for its potential biological activities. This compound is found in various natural sources and has been studied for its applications in pharmaceuticals, cosmetics, and as a bioactive agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by a hydroxyl group at the 4-position of the hexadecanoic acid chain. Its molecular formula is C16H32O3, and it exhibits properties typical of fatty acids, including hydrophobicity and the ability to form esters.

1. Antioxidant Activity

Research indicates that hydroxy fatty acids, including this compound, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

- Study Findings : A study highlighted that fatty acid esters of hydroxy fatty acids (FAHFAs) exhibit antioxidant activity and enhance autophagy in neuronal cells and cardiomyocytes, suggesting their potential role in neuroprotection and cardiac health .

2. Anti-inflammatory Effects

This compound has been shown to exert anti-inflammatory effects, making it a candidate for treating inflammatory conditions such as obesity-related inflammation.

- Mechanism : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enhancing anti-inflammatory mediators .

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy can be particularly relevant in the development of natural preservatives or therapeutic agents.

- Case Study : In vitro studies have shown that derivatives of hydroxy fatty acids exhibit inhibitory effects against bacterial strains, suggesting potential applications in food preservation and infection control .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Signaling Modulation : Hydroxy fatty acids can influence cell signaling pathways involved in inflammation and cell survival.

- Gene Expression Regulation : They may act on transcription factors that regulate genes associated with oxidative stress and inflammation.

- Membrane Interaction : The hydrophobic nature allows these compounds to integrate into cellular membranes, potentially altering membrane fluidity and function.

Research Findings

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capabilities of hydroxy fatty acids, this compound was found to significantly reduce oxidative damage in cultured cells exposed to hydrogen peroxide. The results indicated a dose-dependent response, emphasizing its potential as a protective agent against oxidative stress-related diseases.

Case Study 2: Anti-inflammatory Applications

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of obesity-induced inflammation. Results demonstrated that treatment with this compound led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its therapeutic potential in managing obesity-related inflammation.

Eigenschaften

IUPAC Name |

4-hydroxyhexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZURESODGZJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311208 | |

| Record name | 4-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86233-85-4 | |

| Record name | 4-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86233-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.